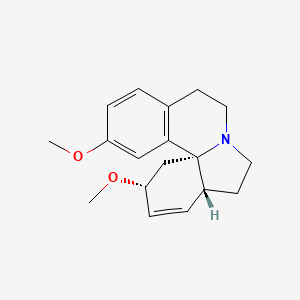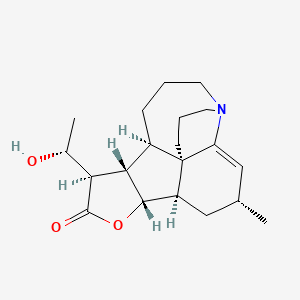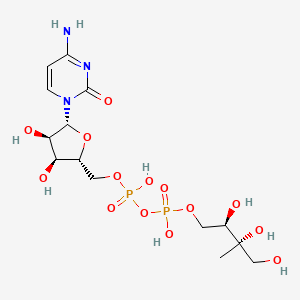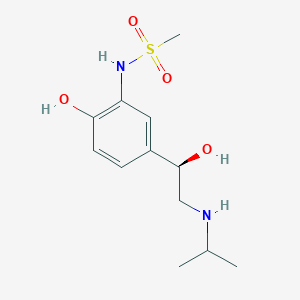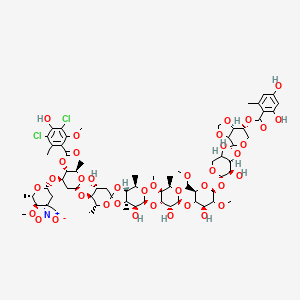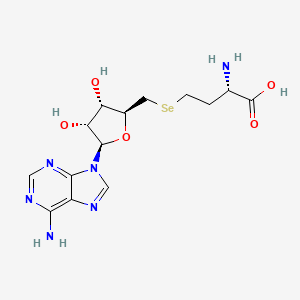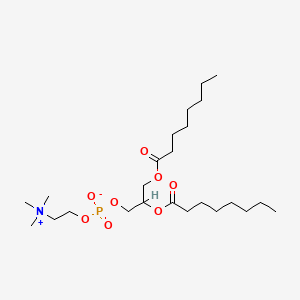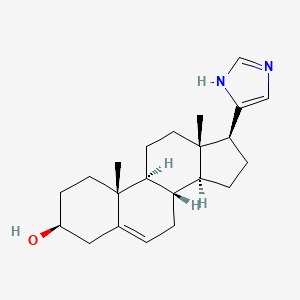
N-Acétyl-4,4'-diaminodiphénylméthane
Vue d'ensemble
Description
N-Acetyl-4,4’-diaminodiphenylmethane: is an organic compound that belongs to the class of aromatic amines. It is a derivative of 4,4’-diaminodiphenylmethane, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Applications De Recherche Scientifique
Chemistry: N-Acetyl-4,4’-diaminodiphenylmethane is used as a building block in the synthesis of polymers and advanced materials. It serves as a precursor for the production of polyimides and other high-performance polymers.
Biology: In biological research, this compound is used to study the interactions of aromatic amines with biological macromolecules. It is also employed in the development of biosensors and diagnostic tools.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structural features make it a candidate for the development of enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, N-Acetyl-4,4’-diaminodiphenylmethane is used in the production of epoxy resins, adhesives, and coatings. Its ability to form stable polymers makes it valuable in the manufacture of high-performance materials.
Mécanisme D'action
- The primary target of N-Acetyl-4,4’-diaminodiphenylmethane is not well-documented in the literature. However, it is structurally related to 4,4’-diaminodiphenylmethane (MDA), which is a precursor in the synthesis of polyurethane foams and other polymers. MDA is metabolically activated to form reactive intermediates that can bind to cellular macromolecules, potentially leading to toxicity and carcinogenicity .
Target of Action
Result of Action
Analyse Biochimique
Biochemical Properties
N-Acetyl-4,4’-diaminodiphenylmethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to form conjugates with various biomolecules, which can influence its activity and stability. For instance, it has been identified as a major metabolite in human urine, indicating its interaction with metabolic enzymes . The nature of these interactions often involves the formation of acetylated derivatives, which can affect the compound’s reactivity and function.
Cellular Effects
The effects of N-Acetyl-4,4’-diaminodiphenylmethane on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and protein expression . These effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.
Molecular Mechanism
At the molecular level, N-Acetyl-4,4’-diaminodiphenylmethane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with metabolic enzymes can result in the formation of acetylated metabolites, which can alter enzyme activity and gene expression . These molecular interactions are essential for understanding the compound’s biochemical behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-4,4’-diaminodiphenylmethane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo metabolic transformations, leading to the formation of various metabolites . These temporal changes are important for assessing the compound’s stability and efficacy in different experimental conditions.
Dosage Effects in Animal Models
The effects of N-Acetyl-4,4’-diaminodiphenylmethane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular function changes significantly with dosage . Understanding these dosage effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
N-Acetyl-4,4’-diaminodiphenylmethane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can influence the compound’s activity and stability . The study of these pathways is essential for understanding the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of N-Acetyl-4,4’-diaminodiphenylmethane within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
N-Acetyl-4,4’-diaminodiphenylmethane exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s activity and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Acetyl-4,4’-diaminodiphenylmethane typically begins with 4,4’-diaminodiphenylmethane and acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The mixture is heated to a temperature range of 60-80°C for several hours to ensure complete acetylation.
Purification: The product is purified by recrystallization from suitable solvents such as ethanol or methanol to obtain a pure compound.
Industrial Production Methods: In industrial settings, the synthesis of N-Acetyl-4,4’-diaminodiphenylmethane follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Acetyl-4,4’-diaminodiphenylmethane can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Comparaison Avec Des Composés Similaires
4,4’-Diaminodiphenylmethane: The parent compound, which lacks the acetyl group.
N-Acetyl-4-aminodiphenylmethane: A similar compound with only one acetylated amine group.
4,4’-Methylenedianiline: Another derivative with different substituents on the aromatic rings.
Uniqueness: N-Acetyl-4,4’-diaminodiphenylmethane is unique due to the presence of the acetyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility, reactivity, and ability to interact with biological molecules, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
N-[4-[(4-aminophenyl)methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(18)17-15-8-4-13(5-9-15)10-12-2-6-14(16)7-3-12/h2-9H,10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTDJPRWHARDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179109 | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24367-94-0 | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24367-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


